molecular formula C21H19N5O3 B2990820 8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 886901-73-1

8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2990820
CAS RN: 886901-73-1
M. Wt: 389.415
InChI Key: HXRGWQJPDAGQFV-UHFFFAOYSA-N
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Description

8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that is commonly known as BZA-5B. It is a purine derivative that has been synthesized for its potential use in scientific research. This compound has shown promising results in various research studies, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Structural Analysis and Molecular Geometry

  • The molecules of similar compounds exhibit typical geometry, with planar fused rings and specific conformation of substituents, contributing to understanding molecular interactions and stability (Karczmarzyk et al., 1995).

Analgesic and Anti-inflammatory Properties

  • Derivatives of this compound class show significant analgesic activity, outperforming reference drugs in certain tests, indicating potential for development as new analgesic agents (Zygmunt et al., 2015).
  • Some compounds based on a similar purine structure exhibit comparable anti-inflammatory activity to naproxen and are devoid of certain side effects, such as gastric ulcer induction (Kaminski et al., 1989).

Antitumor Effects

  • Certain derivatives display antitumor activity, contributing to the development of new antitumor agents (Moharram & Osman, 1989).

Genotoxicity Assessment

  • Related compounds have been studied for their genotoxic effects on human lymphocytes, which is crucial for evaluating potential risks in drug development (Chen et al., 2008).

CDK4 Inhibitory Activity

  • Derivatives with similar structures show potent and selective inhibition of CDK4, an important target in cancer therapy, indicating their potential as antitumor agents (Tsou et al., 2009).

Synthesis and Identification for Drug Development

Antidepressant Properties

  • Synthesized compounds based on similar purine structures exhibit antidepressant activity, highlighting their potential in psychiatric medication (Халиуллин et al., 2017).

Anticancer Activity

  • Novel purine-dione derivatives show promising anticancer activity, offering new avenues in cancer treatment research (Hayallah, 2017).

Neurodegenerative Disease Treatment

  • Certain benzyl-substituted derivatives act as multitarget drugs, showing potential in the treatment of neurodegenerative diseases (Brunschweiger et al., 2014).

Receptor Affinity and Psychotropic Activity

  • Some derivatives display affinity for serotonin receptors and show psychotropic activity, useful in developing new psychiatric medications (Chłoń-Rzepa et al., 2013).

Anticonvulsant Activity

  • Novel derivatives have been evaluated for anticonvulsant activities, indicating their potential in treating epilepsy (Shao et al., 2018).

properties

IUPAC Name

8-(benzylamino)-3-methyl-7-phenacylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-25-18-17(19(28)24-21(25)29)26(13-16(27)15-10-6-3-7-11-15)20(23-18)22-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,22,23)(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRGWQJPDAGQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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